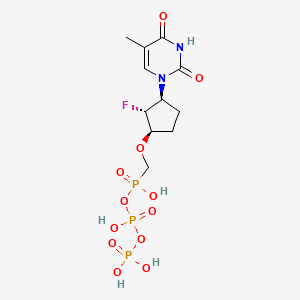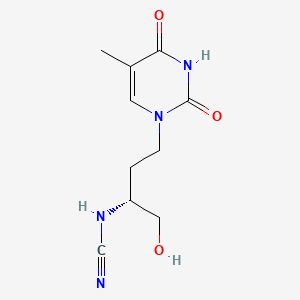![molecular formula C8H7BrO5 B12809639 3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid CAS No. 18700-61-3](/img/structure/B12809639.png)
3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 6137, also known as N-Chlorosuccinimide, is a chlorinating and oxidizing agent widely used in organic chemistry. It serves as a source of chlorine in radical reactions and various electrophilic additions. This compound is particularly useful for halogenation reactions, where it introduces chlorine atoms into organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Chlorosuccinimide is typically synthesized by the chlorination of succinimide. The reaction involves treating succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions usually require a controlled temperature to ensure the selective formation of N-Chlorosuccinimide.
Industrial Production Methods
In industrial settings, N-Chlorosuccinimide is produced on a larger scale using similar chlorination processes. The production involves the continuous feeding of succinimide and chlorine gas into a reactor, maintaining optimal reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-Chlorosuccinimide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Substitution: It participates in electrophilic substitution reactions, introducing chlorine atoms into aromatic rings.
Addition: It can add chlorine atoms to double bonds in alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates and solvents like acetic acid. The reaction is typically carried out at room temperature.
Substitution: Reagents include aromatic compounds and catalysts such as Lewis acids. The reaction conditions vary depending on the substrate.
Addition: Reagents include alkenes and solvents like dichloromethane. The reaction is usually performed at low temperatures to control the addition process.
Major Products Formed
Oxidation: The major products are oxidized organic compounds.
Substitution: The major products are chlorinated aromatic compounds.
Addition: The major products are chlorinated alkanes.
Aplicaciones Científicas De Investigación
N-Chlorosuccinimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the chlorination of peptides and proteins.
Medicine: It is used in the development of chlorinated drugs and diagnostic agents.
Industry: It is utilized in the production of chlorinated intermediates for various industrial processes.
Mecanismo De Acción
N-Chlorosuccinimide exerts its effects through the release of chlorine atoms. The molecular targets include organic substrates that undergo chlorination or oxidation. The pathways involved typically include radical mechanisms, where chlorine radicals are generated and react with the substrates to form the desired products.
Comparación Con Compuestos Similares
Similar Compounds
N-Bromosuccinimide: Similar to N-Chlorosuccinimide, but introduces bromine atoms instead of chlorine.
N-Iodosuccinimide: Similar to N-Chlorosuccinimide, but introduces iodine atoms instead of chlorine.
Uniqueness
N-Chlorosuccinimide is unique due to its high reactivity and selectivity in chlorination reactions. It is preferred over other halogenating agents for its ability to introduce chlorine atoms under mild conditions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
18700-61-3 |
|---|---|
Fórmula molecular |
C8H7BrO5 |
Peso molecular |
263.04 g/mol |
Nombre IUPAC |
2-bromo-5-oxo-4,8-dioxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
InChI |
InChI=1S/C8H7BrO5/c9-3-4-1(7(10)11)2-5(13-4)6(3)14-8(2)12/h1-6H,(H,10,11) |
Clave InChI |
BQMKEGIYBFPWOU-UHFFFAOYSA-N |
SMILES canónico |
C12C(C3C(C(C1O3)OC2=O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


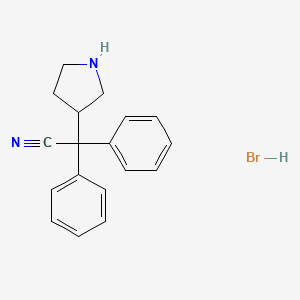
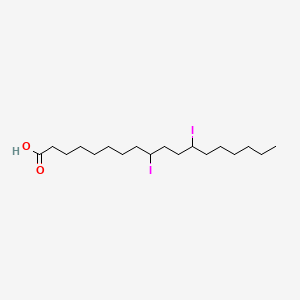
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
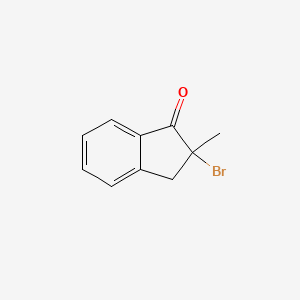
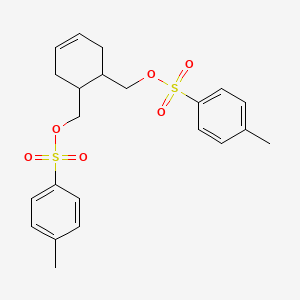
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)
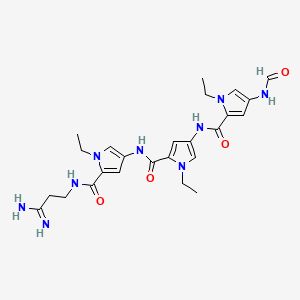
![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)


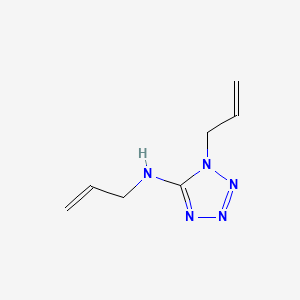
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
